molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

Cat. No.: B1241432
M. Wt: 366.5 g/mol
InChI Key: ILMHNKKMKWQVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C20H19FN4S

Molecular Weight

366.5 g/mol

IUPAC Name

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothiolo[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C20H19FN4S/c1-24-8-10-25(11-9-24)19-18-14-4-2-3-5-17(14)26-20(18)23-16-12-13(21)6-7-15(16)22-19/h2-7,12,23H,8-11H2,1H3

InChI Key

ILMHNKKMKWQVCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)F)NC4=C2C5=CC=CC=C5S4

Synonyms

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine
8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine maleate
Y 931

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y-931 involves multiple steps, starting from the appropriate benzothieno and benzodiazepine precursors. The key steps include:

    Formation of the benzothieno[2,3-b][1,5]benzodiazepine core: This involves the cyclization of the benzothieno and benzodiazepine intermediates under specific conditions.

    Fluorination: Introduction of the fluorine atom at the 8th position using a fluorinating agent.

    Piperazine substitution: The 4-methylpiperazin-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of Y-931 follows the same synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields .

Types of Reactions:

    Oxidation: Y-931 undergoes oxidation reactions, particularly in the presence of enzymatic systems like horseradish peroxidase and glutathione.

    Reduction: While specific reduction reactions are less documented, the compound’s structure suggests potential reduction at the benzodiazepine ring.

    Substitution: Nucleophilic substitution reactions are involved in the synthesis, particularly for introducing the piperazine group.

Common Reagents and Conditions:

    Oxidation: Horseradish peroxidase, glutathione, and hydrogen peroxide are commonly used.

    Substitution: Nucleophilic agents like piperazine derivatives under controlled temperatures and solvents.

Major Products:

Scientific Research Applications

Mechanism of Action

Y-931 exerts its effects by interacting with multiple neurotransmitter receptors. It has a high affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor interaction is believed to contribute to its antipsychotic effects and lower risk of extrapyramidal side effects. Additionally, Y-931 demonstrates neuroprotective properties by ameliorating N-methyl-D-aspartate receptor hypofunction .

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